Dabigatran-13C,d3 is synthesized from dabigatran etexilate, which itself is derived from the natural compound dabigatran. The synthesis of dabigatran involves several steps that include esterification and reduction reactions, utilizing various reagents to achieve the desired product with high purity and yield .
Dabigatran-13C,d3 falls under the category of anticoagulants and specifically belongs to the class of direct thrombin inhibitors. It is often classified in medicinal chemistry as a pharmaceutical compound used for its therapeutic effects in preventing thromboembolic events.
The synthesis of dabigatran-13C,d3 involves several key steps that can be summarized as follows:
Dabigatran-13C,d3 has a complex molecular structure characterized by multiple functional groups including amides, carboxylic acids, and aromatic rings. The presence of carbon-13 and deuterium isotopes allows for enhanced detection capabilities in analytical methods.
The molecular formula for dabigatran-13C,d3 is C20H22N2O3S (with isotopic substitutions). Its molecular weight is approximately 366.46 g/mol when accounting for the isotopes.
Dabigatran-13C,d3 participates in various chemical reactions typical of its class:
Dabigatran exerts its anticoagulant effect by directly inhibiting thrombin, which is crucial for blood coagulation. The mechanism involves:
Dabigatran-13C,d3 is typically presented as a white to off-white solid, with solubility in organic solvents such as methanol and dimethyl sulfoxide.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its melting point and other thermal properties are consistent with those observed for similar compounds in its class.
Dabigatran-13C,d3 has several scientific applications:
The strategic incorporation of stable isotopes (¹³C and deuterium) into dabigatran addresses specific analytical and pharmacological challenges in thrombin inhibitor research. Dual isotopic labeling serves multiple purposes: ¹³C atoms provide non-radioactive tracers for mass spectrometric detection due to their mass difference from ¹²C, while deuterium atoms introduce distinctive metabolic stability through the kinetic isotope effect. This combination creates an isotopolog that retains the biological activity of the parent dabigatran molecule – a reversible, potent, competitive direct thrombin inhibitor with a Ki value of 4.5 nM – while offering distinct analytical signatures [1] [3].
The molecular design of Dabigatran-13C,d3 specifically positions the isotopes to maximize utility as an internal standard for quantitative mass spectrometry. The ¹³C label is incorporated into the benzimidazole core, creating a +1 Da mass shift, while three deuterium atoms are distributed within the aliphatic chain, contributing a +3 Da shift. This combined +4 Da mass difference relative to unlabeled dabigatran creates a sufficient mass separation to prevent overlapping isotopic envelopes in mass spectra, ensuring accurate quantification without interference from the natural abundance isotopes of the unlabeled compound. This mass separation is crucial for pharmacokinetic studies where dabigatran concentrations must be precisely measured in complex biological matrices like plasma [1] [4].
Beyond analytical applications, deuterium incorporation at metabolically vulnerable positions leverages the kinetic isotope effect to potentially slow hepatic metabolism. While not altering dabigatran's thrombin binding affinity, deuterium substitution at sites undergoing oxidative metabolism (particularly cytochrome P450-mediated reactions) can reduce metabolic clearance rates. This design rationale stems from established principles that carbon-deuterium bonds exhibit higher dissociation energy compared to carbon-hydrogen bonds (approximately 1 kcal/mol difference), resulting in slower reaction kinetics for bond cleavage. However, the specific metabolic outcomes require validation through comparative studies with unlabeled dabigatran [4] [10].
The synthesis of Dabigatran-13C,d3 employs advanced isotopic chemistry approaches, balancing efficient isotope incorporation with preservation of the molecule's stereochemical integrity and biological activity. Two primary strategies dominate the synthetic pathways: 1) de novo construction using isotopically enriched building blocks, and 2) late-stage isotopic exchange of advanced intermediates. Each approach presents distinct advantages in terms of isotopic purity, positional specificity, and scalability.
Building Block Approach: The most efficient route utilizes aniline-¹³C₆ as the isotopic source for the benzimidazole core. This universally ¹³C-labeled precursor undergoes multi-step transformation to form ethyl 3-(aminomethyl)-4-methylbenzoate-¹³C₆. Subsequent coupling with 1-(2-((4-aminophenyl)amino)-2-oxoethyl)-2-oxo-4-(pyridin-2-yl)piperidine-1,3-dicarboxylate incorporates the deuterium labels through reduction of carbonyl intermediates using sodium borodeuteride (NaBD₄). This method ensures precise deuterium placement at the methylene positions rather than random exchange, achieving high positional specificity. The final condensation yields Dabigatran-13C,d3 with molecular weight 475.52 g/mol (C₂₄¹³CH₂₂D₃N₇O₃) [1] [3].
Catalytic Hydrogen-Deuterium Exchange: Alternative approaches employ specialized flow chemistry systems for late-stage deuterium incorporation. Using continuous flow reactors with heterogeneous catalysts (e.g., Raney nickel pretreated with caffeine), specific hydrogen atoms in preformed dabigatran undergo exchange with deuterium gas (D₂) dissolved in D₂O. This method targets exchange-labile protons adjacent to nitrogen heterocycles, particularly those α to the benzimidazole nitrogen. While operationally efficient, this approach yields less precise deuterium positioning compared to the building block method, potentially resulting in heterogeneous deuteration patterns. Nevertheless, flow chemistry offers advantages in handling air-sensitive catalysts and enabling rapid optimization of exchange conditions (temperature, residence time, catalyst loading) [10].
Table 1: Comparative Synthetic Approaches for Dabigatran-13C,d3
Synthetic Strategy | Isotope Sources | Key Steps | Isotopic Purity | Positional Specificity |
---|---|---|---|---|
Building Block Approach | Aniline-¹³C₆, NaBD₄ | Multi-step synthesis from labeled aniline | Typically >98% atom ¹³C, >95% atom D | Defined positions: ¹³C in aromatic ring, D at methylene carbons |
Catalytic H/D Exchange | D₂ gas, D₂O | Flow reactor with Raney nickel catalyst | Variable D incorporation (70-95%) | Moderate specificity for positions α to heteroatoms |
Hybrid Approach | Ethyl bromoacetate-1-¹⁴C, specific D-labeled intermediates | Combination of pre-labeled fragments | >98% for each isotope | Defined positions but requires complex intermediate synthesis |
Large-scale synthesis requires rigorous purification protocols to remove isotopic contaminants. Reverse-phase HPLC with mass-directed fractionation effectively separates Dabigatran-13C,d3 from partially labeled species and unlabeled impurities. Solvent selection avoids protic solvents that might promote deuterium back-exchange. Final isolation typically employs lyophilization from tert-butyl alcohol/water mixtures to produce stable crystalline material suitable for long-term storage as reference standards [5] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0